2-Amino-2-(1H-indol-4-yl)acetic acid
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Overview
Description
2-Amino-2-(1H-indol-4-yl)acetic acid is an indole derivative that features an amino group and an acetic acid moiety. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is of interest in both synthetic organic chemistry and pharmaceutical research due to its potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with indole or its derivatives.
Key Reactions:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods:
Bulk Synthesis: Industrial production may involve multi-step synthesis with optimization for scale, including the use of continuous flow reactors.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced forms of the compound, potentially altering the indole ring or the acetic acid moiety.
Substitution Products: Various substituted indole derivatives depending on the reagents used.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Signal Transduction: May play a role in cellular signaling pathways.
Medicine:
Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Pharmacology: Studied for its interactions with biological targets.
Industry:
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . The interaction often involves binding to the target receptors, which can lead to changes in the function of these receptors and subsequently affect the biological processes they are involved in .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways can vary widely, depending on the specific biological activity being influenced.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, the effects can be expected to be diverse .
Biochemical Analysis
Biochemical Properties
2-Amino-2-(1H-indol-4-yl)acetic Acid, like other indole derivatives, has been found to interact with multiple receptors, making it useful in developing new derivatives . It has been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Comparison with Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-acetic acid: A plant hormone with an indole ring and acetic acid moiety.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness:
Functional Groups: The presence of both an amino group and an acetic acid moiety makes 2-Amino-2-(1H-indol-4-yl)acetic acid unique compared to other indole derivatives.
Biological Activity: Its specific biological activities and potential therapeutic applications distinguish it from other similar compounds.
Properties
IUPAC Name |
2-amino-2-(1H-indol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-9(10(13)14)7-2-1-3-8-6(7)4-5-12-8/h1-5,9,12H,11H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCMPKFHUWSVIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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